molecular formula C7H6FNO3 B104144 4-Fluoro-3-nitrobenzyl alcohol CAS No. 20274-69-5

4-Fluoro-3-nitrobenzyl alcohol

Cat. No. B104144
CAS RN: 20274-69-5
M. Wt: 171.13 g/mol
InChI Key: MKWJZTFMDWSRIH-UHFFFAOYSA-N
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Patent
US09434697B2

Procedure details

To a stirred solution of (4-fluoro-3-nitro-phenyl)-methanol (750 g, 4.4 mmol) in DCM (40 mL) at 0° C. was added Dess-Martin Reagent (3.0 g, 7 mmol). The solution was stirred at room temperature for 4 hours. TLC showed disappearance of starting material. The reaction was quenched with 10% NaHCO3 and 10% Na2S2O3 aqueous solution and DCM layer separated and washed with water (100 mL) and brine (50 mL). The reaction was concentrated, and the residue was purified by flash chromatography on silica to obtain the title compound (570 mg, yield: 75%). 1H-NMR (400 MHz, DMSO-d6) δ 10.09 (d, 1H), 8.36 (t, 1H), 8.06 (dd, 1H), 7.97 (m, 1H).
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
750 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Name
Quantity
3 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% NaHCO3 and 10% Na2S2O3 aqueous solution and DCM layer
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with water (100 mL) and brine (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.